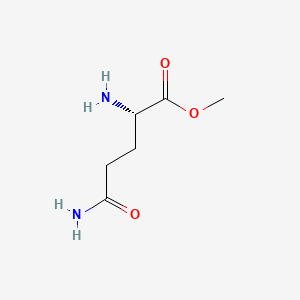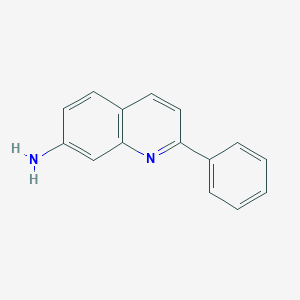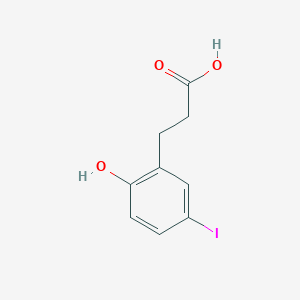
3-(2-Hydroxy-5-iodophenyl)propanoic acid
概要
説明
3-(2-Hydroxy-5-iodophenyl)propanoic acid is an organic compound with the molecular formula C9H9IO3 and a molecular weight of 292.07 g/mol It is a derivative of propanoic acid, featuring a hydroxy group at the 2-position and an iodine atom at the 5-position on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-5-iodophenyl)propanoic acid can be achieved through several methods. One common approach involves the iodination of 2-hydroxyphenylpropanoic acid. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, under acidic conditions to introduce the iodine atom at the 5-position of the phenyl ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(2-Hydroxy-5-iodophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 3-(2-oxo-5-iodophenyl)propanoic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom, yielding 3-(2-hydroxyphenyl)propanoic acid.
Substitution: The iodine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkyl halides can be used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products
Oxidation: 3-(2-oxo-5-iodophenyl)propanoic acid
Reduction: 3-(2-hydroxyphenyl)propanoic acid
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
3-(2-Hydroxy-5-iodophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of iodinated aromatic compounds.
Biology: The compound can be used as a probe in biological studies to investigate the role of iodine in biochemical processes.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(2-Hydroxy-5-iodophenyl)propanoic acid involves its interaction with molecular targets and pathways in biological systems. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting its biological activity.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-5-iodobenzenepropanoic acid
- 3-(2-Hydroxyphenyl)propanoic acid
- 2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid
Uniqueness
3-(2-Hydroxy-5-iodophenyl)propanoic acid is unique due to the specific positioning of the hydroxy and iodine groups on the phenyl ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions and reactivity that may not be observed in similar compounds.
特性
IUPAC Name |
3-(2-hydroxy-5-iodophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5,11H,1,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHAWPDBDHUXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


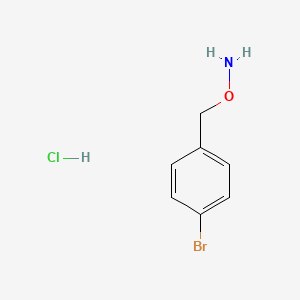
![Methyl 2,9-dimethyl-9H-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate](/img/structure/B3265628.png)
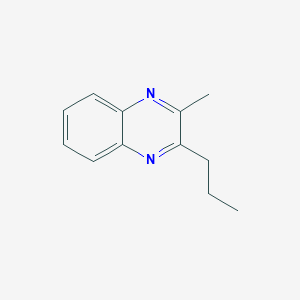
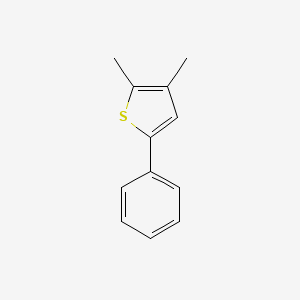
![3,4,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3265638.png)
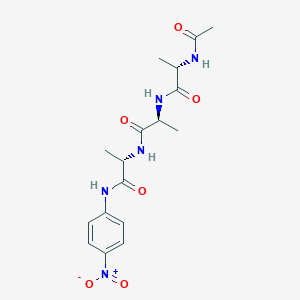
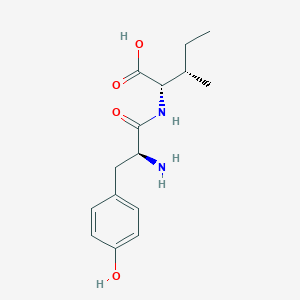

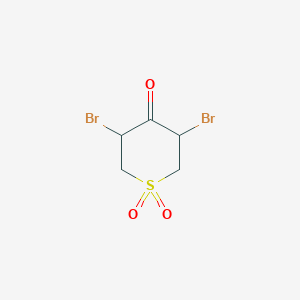
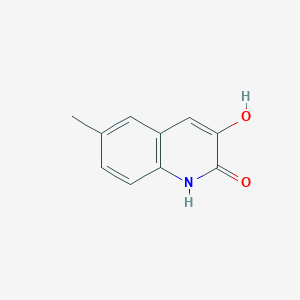

![[1,1'-Biphenyl]-3-carboxaldehyde, 4'-fluoro-2',4-dimethoxy-](/img/structure/B3265683.png)
